D-threo-Isocitric acid

Description

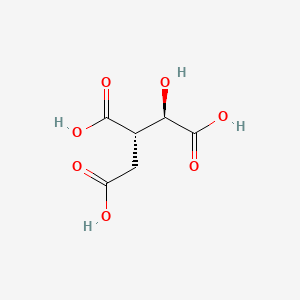

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-ZAFYKAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415742 | |

| Record name | isocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-threo-Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6061-97-8 | |

| Record name | (+)-D-threo-Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-threo-Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Transformations and Metabolic Pathways Involving D Threo Isocitric Acid

Tricarboxylic Acid (TCA) Cycle Intermediacy of D-threo-Isocitrate

The TCA cycle, also known as the Krebs cycle, is the primary metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating ATP in the process. nih.gov D-threo-Isocitric acid serves as a crucial intermediate in this cycle. mdpi.com

Formation from Citrate (B86180) by Aconitase (Aconitate Hydratase)

This compound is formed from its isomer, citrate, through a reversible reaction catalyzed by the enzyme aconitase (also known as aconitate hydratase). ebi.ac.ukutoronto.ca This isomerization occurs in two steps, involving the dehydration of citrate to form a cis-aconitate intermediate, followed by the hydration of cis-aconitate to yield isocitrate. ebi.ac.ukpnas.org

Aconitase is an iron-sulfur protein, containing a [4Fe-4S] cluster in its active site that is essential for catalysis. ebi.ac.ukuwec.edu The reaction mechanism involves the stereospecific removal and addition of a water molecule. pnas.org Key amino acid residues, such as serine, and the iron-sulfur cluster itself participate in the binding of the substrate and the catalytic process. ebi.ac.ukutoronto.ca The enzyme ensures the correct orientation of the substrate for the reaction to proceed. ebi.ac.uk

Conversion to α-Ketoglutarate by Isocitrate Dehydrogenase (IDH)

The subsequent step in the TCA cycle is the oxidative decarboxylation of D-threo-isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). wikipedia.org This is a critical regulatory point in the cycle. The reaction is a two-step process that involves the oxidation of the secondary alcohol group of isocitrate to a ketone (oxalosuccinate), followed by the decarboxylation of the carboxyl group beta to the ketone. wikipedia.org This reaction requires a divalent cation, typically Mn²⁺ or Mg²⁺, for activity. wikipedia.orgwikipedia.org

In the mitochondrial matrix of eukaryotes, the primary form of IDH involved in the TCA cycle is NAD⁺-dependent (IDH3). wikipedia.orgwikipedia.org This enzyme is a heterotetramer, composed of different subunits (α, β, and γ), and is subject to allosteric regulation. ebi.ac.ukresearchgate.net The activity of NAD⁺-dependent IDH is stimulated by ADP, indicating a low energy state in the cell, and inhibited by ATP and NADH, signaling a high energy state. wikipedia.org The binding of isocitrate, NAD⁺, and the metal cofactor to the active site induces conformational changes that facilitate the transfer of a hydride ion from isocitrate to NAD⁺, forming NADH, and the subsequent release of carbon dioxide and α-ketoglutarate. wikipedia.org

Prokaryotes and various eukaryotic compartments, including the cytoplasm and mitochondria, possess NADP⁺-dependent forms of isocitrate dehydrogenase (IDH1 and IDH2 in humans). wikipedia.org These enzymes are typically homodimers and are not allosterically regulated in the same manner as the NAD⁺-dependent mitochondrial enzyme. The catalytic mechanism is similar, involving the oxidation of isocitrate and subsequent decarboxylation. nih.govebi.ac.uk The NADP⁺-dependent reaction produces NADPH, which is a key reductant in various biosynthetic pathways and in the defense against oxidative stress. ebi.ac.uk The binding of isocitrate and NADP⁺ to the enzyme's active site, along with a magnesium ion, facilitates the reaction. rcsb.org Aspartate and lysine (B10760008) residues in the active site play crucial roles in the deprotonation and decarboxylation steps. ebi.ac.uk

NAD+-Dependent Isocitrate Dehydrogenase Mechanisms in Eukaryotes

Role of D-threo-Isocitrate in the Glyoxylate (B1226380) Cycle

In plants, bacteria, fungi, and nematodes, a metabolic pathway known as the glyoxylate cycle allows for the net conversion of acetyl-CoA into succinate (B1194679), which can then be used for the synthesis of carbohydrates. ebi.ac.ukwikipedia.org This cycle is particularly important when organisms are growing on fatty acids or two-carbon compounds as their sole carbon source. wikipedia.orgpnas.org D-threo-Isocitrate is a key branch point between the TCA cycle and the glyoxylate cycle. ebi.ac.uk

Cleavage by Isocitrate Lyase into Succinate and Glyoxylate

The first committed step of the glyoxylate cycle is the cleavage of D-threo-isocitrate into succinate and glyoxylate. ebi.ac.ukwikipedia.org This reaction is catalyzed by the enzyme isocitrate lyase (ICL). wikipedia.org This cleavage reaction bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms. wikipedia.org

The mechanism of isocitrate lyase involves a retro-aldol cleavage of the carbon-carbon bond between the second and third carbons of isocitrate. pnas.org The reaction is initiated by the deprotonation of the hydroxyl group of isocitrate, facilitated by a basic residue in the active site, followed by the cleavage of the C-C bond to release glyoxylate and an enolate of succinate, which is then protonated to form succinate. pnas.org The enzyme requires a divalent metal ion, such as Mg²⁺, for its activity. acs.org The regulation of isocitrate lyase activity, for instance through phosphorylation, can control the metabolic flux between the TCA and glyoxylate cycles. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Pathway | Reaction | Cofactors/Regulators |

|---|---|---|---|

| Aconitase (Aconitate Hydratase) | TCA Cycle | Citrate ⇌ cis-Aconitate + H₂O ⇌ D-threo-Isocitrate | [4Fe-4S] cluster |

| Isocitrate Dehydrogenase (NAD⁺-dependent) | TCA Cycle | D-threo-Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH | Mg²⁺/Mn²⁺, ADP (activator), ATP/NADH (inhibitors) |

| Isocitrate Dehydrogenase (NADP⁺-dependent) | Various | D-threo-Isocitrate + NADP⁺ → α-Ketoglutarate + CO₂ + NADPH | Mg²⁺/Mn²⁺ |

| Isocitrate Lyase | Glyoxylate Cycle | D-threo-Isocitrate → Succinate + Glyoxylate | Mg²⁺ |

Interplay between Glyoxylate Cycle and TCA Cycle Fluxes

This compound, commonly referred to as isocitrate, stands at a critical metabolic crossroads, linking the Tricarboxylic Acid (TCA) cycle and the Glyoxylate cycle. wikipedia.orgwikipedia.org The allocation of isocitrate between these two pathways is a key regulatory point that dictates the metabolic state of an organism, particularly in bacteria, fungi, and plants. wikipedia.org

In the TCA cycle, a central pathway for cellular respiration, isocitrate is oxidatively decarboxylated to alpha-ketoglutarate (B1197944) by the enzyme isocitrate dehydrogenase (IDH). wikipedia.orguniprot.org This reaction generates reducing equivalents in the form of NADPH or NADH, which are subsequently used for ATP production. wikipedia.orguniprot.org

Conversely, the glyoxylate cycle functions as an anabolic pathway, enabling organisms to synthesize carbohydrates from two-carbon compounds like acetate (B1210297) or fatty acids. wikipedia.orgnih.gov In this cycle, isocitrate is cleaved by isocitrate lyase (ICL) to yield succinate and glyoxylate. wikipedia.org This bypasses the two decarboxylation steps of the TCA cycle, preventing the loss of carbon atoms as CO2 and allowing for the net production of four-carbon compounds. wikipedia.orgnih.gov

The flux of isocitrate is controlled by the relative activities of IDH and ICL. These two enzymes compete for their common substrate, isocitrate. wikipedia.org The regulation is often achieved through the post-translational modification of IDH. In many bacteria, a specific kinase/phosphatase can phosphorylate IDH, leading to its inactivation. nih.gov This deactivation of the TCA cycle enzyme shunts isocitrate towards the glyoxylate cycle, which is essential when cells are grown on carbon sources like acetate. wikipedia.orgnih.gov Isocitrate dehydrogenase generally has a much higher affinity for isocitrate than isocitrate lyase, making the inactivation of IDH a necessary step to channel isocitrate into the glyoxylate bypass. wikipedia.org

Isocitrate Epimerase Activity and Stereoisomer Interconversion

Beyond its role in central carbon metabolism, this compound can be subject to stereochemical transformation by the enzyme isocitrate epimerase. This enzyme catalyzes the interconversion of isocitrate stereoisomers.

Isocitrate epimerase (EC 5.1.2.6) facilitates the reversible epimerization between D-threo-isocitrate and its diastereomer, D-erythro-isocitrate (also known as L-alloisocitrate). tandfonline.comwikipedia.orgqmul.ac.uk This enzyme was first identified in the fungus Penicillium purpurogenum, which was observed to accumulate large quantities of L-alloisocitric acid during fermentation. tandfonline.comwikipedia.org The existence of this epimerase provided a pathway for the synthesis of this previously unobserved natural diastereomer. wikipedia.org

Mechanism of D-threo-Isocitrate to D-erythro-Isocitrate Epimerization

The precise catalytic mechanism and three-dimensional structure of isocitrate epimerase have not been extensively detailed since its initial discovery. wikipedia.org However, the reaction it catalyzes is a specific epimerization at the C-1 carbon of the propane-1,2,3-tricarboxylate backbone. qmul.ac.uk The reaction can be formally described as:

(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate ↔ (1S,2S)-1-hydroxypropane-1,2,3-tricarboxylate qmul.ac.uk

This corresponds to the conversion:

D-threo-isocitrate ↔ D-erythro-isocitrate wikipedia.orgdbpedia.org

Studies on the enzyme from Penicillium purpurogenum revealed that the epimerase activity is located within the mitochondria. tandfonline.com A key finding was that the presence of citrate, at concentrations of 15 mM or higher, was essential for detecting the enzymatic activity in vitro, suggesting it may act as an activator or stabilizer. tandfonline.com The reversible nature of the reaction allows the enzyme to establish an equilibrium between the two stereoisomers. tandfonline.com

Enzymatic Characteristics and Substrate Specificity Studies

Detailed characterization of isocitrate epimerase remains limited. wikipedia.org The primary research was conducted on the enzyme isolated from the cell-free extract of Penicillium purpurogenum rubrisclerotium. tandfonline.com

While specific substrate specificity studies on isocitrate epimerase are not widely available, research on the related enzyme, isocitrate dehydrogenase (IDH), provides insight into how enzymes can distinguish between similar substrates like isocitrate and its analogs. For example, studies on IDH have explored its stereospecificity, showing that the enzyme's apoenzyme form can bind the inactive L-enantiomer, while the magnesium-containing holoenzyme selects for the active D-enantiomer. researchgate.net Furthermore, attempts have been made to engineer the substrate specificity of IDH through mutagenesis to make it active towards other molecules like isopropylmalate, highlighting the subtle structural determinants that govern substrate binding and catalysis. nih.gov Such studies underscore the high degree of specificity inherent in these enzymes, which is likely also a feature of isocitrate epimerase.

**Table 1: Characteristics of Isocitrate Epimerase from *Penicillium purpurogenum***

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Commission No. | EC 5.1.2.6 | wikipedia.org |

| Systematic Name | (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate 1-epimerase | qmul.ac.uk |

| Source Organism | Penicillium purpurogenum rubrisclerotium | tandfonline.com |

| Reaction Catalyzed | D-threo-isocitrate ↔ D-erythro-isocitrate (L-alloisocitrate) | tandfonline.comwikipedia.org |

| Subcellular Location | Mitochondria | tandfonline.com |

| Cofactor/Activator | Requires citrate (≥15 mM) for in vitro activity | tandfonline.com |

| Significance | Enables the production of L-alloisocitric acid, a stereoisomer not typically found in central metabolic pathways. | wikipedia.org |

Biosynthesis and Biotechnological Production Research of D Threo Isocitric Acid

Microbial and Fungal Systems for D-threo-Isocitric Acid Production

The biotechnological production of this compound (ICA) primarily relies on various microorganisms capable of overproducing this organic acid under specific culture conditions. researchgate.net Research has identified several promising yeast and fungal strains for this purpose. The ability of certain yeast species, particularly Yarrowia lipolytica, to accumulate significant quantities of ICA has been a major focus of investigation. mdpi.comresearchgate.net This yeast is considered generally recognized as safe (GRAS), enhancing its suitability for producing compounds used in food and medicine. mdpi.comnih.gov Fungal species have also been explored, although their production often yields different stereoisomers of isocitric acid. acs.orgwikipedia.org The core strategy for microbial ICA production involves creating a metabolic overflow by limiting a key nutrient, typically nitrogen, while providing an excess of a carbon source. nih.govgoogle.com This limitation partially inhibits enzymes downstream of isocitrate in the TCA cycle, leading to its accumulation and excretion from the cell. google.com

Yarrowia lipolytica is a non-conventional, non-pathogenic yeast extensively studied for its ability to produce organic acids and lipids from various carbon sources, including n-alkanes, plant oils, glycerol (B35011), and ethanol (B145695). nih.govnih.govmdpi.com Its GRAS status makes it a safe and attractive host for industrial biotechnology. mdpi.com The synthesis of ICA in Y. lipolytica is typically induced by nitrogen limitation in the culture medium, which leads to the accumulation of both ICA and CA. nih.govsemanticscholar.org

The key enzymes influencing the production ratio of ICA to CA are aconitate hydratase, which converts citrate (B86180) to isocitrate, and the enzymes that consume isocitrate: NAD-isocitrate dehydrogenase and isocitrate lyase. semanticscholar.orgresearchgate.net Research has shown that the relative activities of these enzymes are crucial. High activities of citrate synthase and aconitate hydratase, coupled with low activities of NAD-isocitrate dehydrogenase and isocitrate lyase, favor ICA accumulation. mdpi.com Genetic engineering approaches, such as overexpressing the genes for citrate synthase (CIT1 and CIT2), have been shown to significantly increase ICA biosynthesis, shifting the CA/ICA ratio from 4.12 in the wild-type to nearly 1:1 in the modified strains when using vegetable oil as a substrate. mdpi.com

The yield and selectivity of this compound production in Yarrowia lipolytica are highly dependent on the precise control of fermentation parameters. Key factors that have been systematically optimized include the carbon source, nutrient limitations, pH, temperature, aeration, and the addition of metabolic inhibitors. nih.govnih.govsemanticscholar.org

Carbon Source: Y. lipolytica can utilize a variety of substrates. High yields of ICA have been reported from rapeseed oil, sunflower oil, and ethanol. mdpi.comnih.govsemanticscholar.org Production from ethanol industry waste has also been demonstrated, yielding 65.0 g/L of ICA. mdpi.com

pH and Temperature: The optimal pH for cell growth and acid production can differ. For instance, a pH of 5.0 is optimal for the growth phase, while shifting the pH to 6.0 during the stationary phase enhances ICA production. mdpi.comnih.gov The optimal temperature for growth and production is generally around 29°C. nih.govsemanticscholar.org

Aeration: The dissolved oxygen concentration (pO2) is a critical parameter. Maximum ICA production from ethanol was observed at a pO2 of 50–55% of saturation, whereas very low aeration (5–10%) inhibited the process. nih.gov

Metabolic Regulators: The addition of specific metal ions and inhibitors can steer metabolism towards ICA. Increased concentrations of iron (1.2-1.5 mg/L) activate aconitate hydratase, the key enzyme for isocitrate synthesis. nih.govsemanticscholar.org Furthermore, inhibitors of isocitrate lyase (ICL), such as itaconic acid or oxalic acid, can block the subsequent conversion of isocitrate, leading to its overproduction. tandfonline.comsemanticscholar.org The use of 30 mM itaconic acid has been shown to be particularly effective, resulting in an ICA to CA ratio of 4:1 from sunflower oil and 6:1 from rapeseed oil. tandfonline.comsemanticscholar.org

The combination of these optimized parameters has led to significant improvements in ICA production. In one optimized process using ethanol, Y. lipolytica VKM Y-2373 produced 90.5 g/L of ICA with a product yield of 0.77 g/g. nih.govnih.gov In a repeated-batch culture, the same strain achieved a concentration of 109.6 g/L. researchgate.net When using sunflower oil under optimized conditions, a titer of 70.6 g/L ICA was achieved with a mass yield of 1.25 g/g. semanticscholar.org

| Parameter | Condition | Effect on ICA Production | Reference |

|---|---|---|---|

| pH | Growth Phase: 5.0; Production Phase: 6.0 | Maximizes growth and subsequent acid synthesis. nih.gov Maximum production observed at pH 6.0-6.5. mdpi.com | mdpi.comnih.gov |

| Temperature | 29°C | Optimal temperature for both yeast growth and ICA synthesis. nih.gov | nih.gov |

| Aeration (pO₂) | 50-55% (of saturation) | Maximum ICA production (59.0 g/L from ethanol); lower or higher levels reduce yield. nih.gov | nih.gov |

| Nutrient Limitation | Nitrogen deficiency | Primary trigger for acidogenesis, yielding 47.0 g/L ICA from sunflower oil. semanticscholar.org | semanticscholar.org |

| Metabolic Regulators | Iron (Fe²⁺) at 1.2-1.5 mg/L | Activates aconitate hydratase, a key enzyme in ICA synthesis. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Itaconic Acid at 30 mM | Inhibits isocitrate lyase, increasing the ICA:CA ratio to 4:1 (sunflower oil) or 6:1 (rapeseed oil). tandfonline.comsemanticscholar.org | tandfonline.comsemanticscholar.org | |

| Optimized Process Yields | Ethanol Substrate | 90.5 g/L ICA; Yield: 0.77 g/g. nih.govnih.gov | nih.govnih.gov |

| Sunflower Oil Substrate | 70.6 g/L ICA; Yield: 1.25 g/g. semanticscholar.org | semanticscholar.org | |

| Rapeseed Oil Substrate | 88.7 g/L ICA; Yield: 90%. tandfonline.com | tandfonline.com |

Filamentous fungi have also been investigated for their ability to produce organic acids. While highly effective for citric acid production (e.g., Aspergillus niger), their role in producing the specific D-threo stereoisomer of isocitric acid is less established. srce.hr

The fungus Penicillium purpurogenum is noted in the literature for its production of isocitric acid. google.commdpi.com However, detailed studies have revealed that this species, along with the related fungus Talaromyces verruculosus, primarily accumulates a different stereoisomer, D-erythro-isocitric acid (also known as L-alloisocitric acid). acs.orgwikipedia.org This compound is a diastereomer of the this compound that is the focus of this article. In early research, a strain of Penicillium purpurogenum Stoll var. rubri-sclerotium was found to accumulate L(S)-allo-isocitric acid, with yields exceeding 70% of the consumed glucose. The accumulation was due to the activity of an enzyme, isocitrate epimerase, which converts D-threo-isocitrate to D-erythro-isocitrate. wikipedia.org Therefore, while these fungi are potent isocitrate producers, they are not suitable for the direct biotechnological production of this compound.

Cell-free extract systems utilize the cellular machinery (enzymes, cofactors) from lysed cells to perform complex biochemical reactions in vitro. researchgate.netnih.gov This approach offers several advantages, including the absence of a cell membrane barrier, which allows for direct access to and control over the reaction environment, the ability to supply high concentrations of substrates and cofactors, and the mitigation of product toxicity issues that might inhibit living cells. researchgate.net

In the context of this compound, cell-free systems have been primarily used as an analytical tool to study the enzymes involved in its metabolism rather than for preparative synthesis. srce.hrpnas.org To understand and optimize microbial ICA production, researchers prepare cell-free extracts from producers like Y. lipolytica to measure the specific activities of key enzymes. semanticscholar.org These assays are crucial for elucidating the regulatory mechanisms of ICA biosynthesis. For example, cell-free extracts are used to measure the activity of citrate synthase, aconitate hydratase, NAD-isocitrate dehydrogenase, and isocitrate lyase under various conditions. semanticscholar.orgsrce.hr The reaction mixtures for these assays contain the cell extract, a buffer, the specific substrate (e.g., monopotassium salt of this compound), and necessary cofactors like NAD, NADP, or MgCl₂. srce.hr While the large-scale synthesis of this compound in cell-free systems has not been reported, the reconstruction of metabolic pathways in vitro holds potential for future biotechnological applications. mdpi.com

Fungal Strains in this compound Production

Penicillium purpurogenum and Related Species

Metabolic Engineering Strategies for this compound Biosynthesis

Metabolic engineering has become a cornerstone in optimizing the microbial production of this compound. By rationally modifying the genetic makeup of producer organisms, primarily the non-conventional yeast Yarrowia lipolytica, researchers can redirect metabolic fluxes, enhance the activity of key enzymes, and minimize the formation of byproducts, thereby significantly increasing the yield and purity of the target acid.

Genetic Manipulation of Key Enzymatic Steps

The biosynthesis of this compound is intricately linked to the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. Key enzymes in these pathways, such as citrate synthase, aconitase, and isocitrate lyase, are primary targets for genetic manipulation to steer the metabolic flow towards isocitrate accumulation. nih.gov

Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the immediate precursor to isocitrate. Aconitase then facilitates the isomerization of citrate to this compound via a cis-aconitate intermediate. mdpi.com Enhancing the expression of the genes encoding these enzymes is a direct strategy to boost the precursor supply for isocitrate synthesis.

Research has shown that overexpressing citrate synthase genes (CIT1 and CIT2) in Y. lipolytica leads to a significant rise in isocitric acid production. mdpi.comresearchgate.net In one study, transformants overexpressing either CIT1 or CIT2 exhibited enhanced citrate synthase activity and produced citric acid and isocitric acid in a ratio close to 1:1 when grown on vegetable oil, a stark contrast to the 4.12:1 ratio observed in the wild-type strain. mdpi.comrepec.org This demonstrates a successful shift in metabolism towards isocitric acid. The overexpression of CIT1 resulted in a 9.5-fold increase in isocitrate synthesis, while CIT2 overexpression led to a 6.8-fold increase. nih.gov

Similarly, increasing the gene dose of the aconitase-encoding gene (ACO1) has proven effective. nih.govnih.gov In a recombinant Y. lipolytica strain with multiple copies of ACO1, the product ratio shifted markedly in favor of isocitric acid. nih.gov When cultivated on sunflower oil, the proportion of isocitric acid in the total acids produced increased from 35–49% in the wild-type to 66–71% in the engineered strain. nih.gov A transformant with a superexpressed ACO1 gene increased the isocitric acid to citric acid ratio from 1.1:1 to 2.3:1. nih.gov

Table 1: Impact of Enzyme Overexpression on this compound Production in Y. lipolytica

| Genetic Modification | Carbon Source | Key Finding | Reference |

|---|---|---|---|

| Overexpression of CIT1 or CIT2 | Vegetable Oil | Changed Citric Acid:Isocitric Acid ratio from 4.12:1 (wild-type) to ~1:1. | mdpi.comrepec.org |

| Overexpression of ACO1 (multiple copies) | Sunflower Oil | Increased isocitric acid proportion from 35-49% to 66-71% of total acids. | nih.gov |

| Overexpression of ACO1 | Not Specified | Increased Isocitric Acid:Citric Acid ratio from 1.1:1 to 2.3:1. | nih.gov |

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate cycle that cleaves this compound into succinate (B1194679) and glyoxylate. nih.govnih.gov This represents a major competing pathway that diverts isocitrate away from accumulation. Therefore, reducing or eliminating ICL activity is a logical strategy to enhance isocitrate yields.

However, complete knockout of the ICL1 gene in Y. lipolytica has shown only a modest effect, increasing isocitric acid secretion by just 2–5% when cells are grown on glucose or glycerol. mdpi.comnih.gov This suggests that other regulatory mechanisms are at play and that simple gene deletion may not be sufficient to achieve high-level production under all conditions.

A more effective approach has been the use of chemical inhibitors to modulate ICL activity. mdpi.comnih.gov Structural analogues of the enzyme's substrates, such as itaconic acid and oxalic acid, act as potent inhibitors of isocitrate lyase. mdpi.comnih.gov The addition of 30 mM itaconic acid to the culture medium of Y. lipolytica VKM Y-2373 cultivated on ethanol resulted in an isocitric acid concentration of 90.5 g/L with a high selectivity of 80%. nih.gov This strategy effectively blocks the conversion of isocitrate at the ICL level, redirecting the metabolic flux towards secretion and accumulation. mdpi.comresearchgate.net Similarly, using itaconic acid as an inhibitor with sunflower oil as the carbon source yielded 70.6 g/L of isocitric acid, with the ratio of isocitric acid to citric acid reaching an impressive 4:1. mdpi.com

Overexpression of Citrate Synthase and Aconitase

Pathway Redirection for Increased this compound Production

Beyond targeting individual enzymes, broader metabolic pathway redirection strategies have led to the most significant improvements in this compound production. These approaches involve re-routing carbon flux on a larger scale, often by manipulating transport proteins or blocking entire competing biosynthetic pathways.

A highly successful strategy has been the engineering of mitochondrial transporters in Y. lipolytica. nih.govresearchgate.net Researchers identified the mitochondrial succinate-fumarate carrier (YlSfc1) as being responsible for isocitric acid efflux from the mitochondria. nih.gov By co-expressing the gene for this carrier (YlSFC1) along with the gene for AMP deaminase (YlAMPD) and simultaneously inactivating the citrate mitochondrial carrier gene (YlYHM2), they effectively switched the primary secreted product from citric acid to isocitric acid. nih.gov This engineered strain achieved a remarkable titer of 136.7 g/L of isocitric acid with a selectivity of 88.1% in a fed-batch fermentation process using glucose, representing the highest reported titer to date. nih.govnih.govresearchgate.net

Another innovative approach involves redirecting metabolic flux away from competing sink pathways, such as lipid biosynthesis. To increase the availability of the precursor cis-aconitate, researchers have disrupted lipid accumulation pathways. biorxiv.orgbiorxiv.org By blocking these routes, more carbon is available to be channeled through the initial steps of the TCA cycle, thereby enhancing the pool of intermediates for isocitric acid synthesis. biorxiv.org

Utilization of Diverse Carbon Sources in Biotechnological Processes

The economic viability of biotechnological this compound production is heavily dependent on the cost of the carbon substrate. Y. lipolytica is particularly advantageous due to its metabolic flexibility, allowing it to utilize a wide array of carbon sources, including carbohydrates, alcohols, plant oils, and industrial waste streams. citius.technologynih.govoup.com

The choice of carbon source profoundly influences not only the total acid titer but also the ratio of isocitric acid to citric acid. nih.govcitius.technology

Glycerol: As a major byproduct of the biodiesel industry, crude glycerol is an abundant and inexpensive feedstock. mdpi.comresearchgate.netsrce.hr Strains of Y. lipolytica have been successfully cultivated on both pure and raw glycerol to produce isocitric acid. citius.technologymdpi.com Overexpression of glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) in Y. lipolytica led to the production of 42.5 g/L of isocitric acid from crude glycerol. nih.gov

Plant Oils: Hydrophobic substrates like sunflower oil and rapeseed oil often lead to a higher proportion of isocitric acid compared to hydrophilic substrates. mdpi.comnih.govcitius.technology In one study, the highest amounts of both citric acid (66.2 g/L) and isocitric acid (53.76 g/L) were obtained using sunflower oil. citius.technology

Glucose: While a common laboratory substrate, glucose fermentation by wild-type Y. lipolytica typically yields a lower isocitric acid to citric acid ratio compared to oils. nih.govcitius.technology However, as demonstrated by advanced metabolic engineering, high titers can be achieved from glucose through extensive genetic modification. nih.gov

Ethanol and Industrial Wastes: Y. lipolytica can efficiently use ethanol as a carbon source. nih.govmdpi.com Furthermore, waste from the ethanol industry, specifically the ester-aldehyde fraction (EAF), has been successfully used as a substrate, highlighting the potential for valorizing industrial byproducts. mdpi.comdntb.gov.ua

Table 2: this compound Production by Y. lipolytica from Various Carbon Sources

| Carbon Source | Strain/Condition | Isocitric Acid (ICA) Titer | Citric Acid (CA) Titer / ICA:CA Ratio | Reference |

|---|---|---|---|---|

| Glucose | Engineered (YlSFC1/YlAMPD overexpression, YlYHM2 deletion) | 136.7 g/L | Selectivity of 88.1% for ICA | nih.govnih.gov |

| Crude Glycerol | Engineered (GUT1/GUT2 overexpression) | 42.5 g/L | ICA content was 56% of total acids | nih.govnih.gov |

| Sunflower Oil | Y. lipolytica TEM YL 20 | 53.76 g/L | 50.0 g/L | citius.technology |

| Sunflower Oil | Y. lipolytica VKM Y-2373 with 30 mM itaconic acid | 70.6 g/L | 4:1 | mdpi.com |

| Ethanol | Y. lipolytica VKM Y-2373 with 30 mM itaconic acid | 90.5 g/L | 4.1:1 | nih.gov |

| Rapeseed Oil | Y. lipolytica VKM Y-2373 | 64.1 g/L | Yield of 0.72 g/g | nih.govresearchgate.net |

Regulation of D Threo Isocitric Acid Metabolism

Enzymatic Activity Regulation of D-threo-Isocitrate-Converting Enzymes

The primary enzymes responsible for the conversion of D-threo-isocitric acid, namely isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL), are subject to sophisticated regulation that allows for rapid adjustments in metabolic flux in response to cellular needs.

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944). mdpi.com Its activity is a key regulatory point in the tricarboxylic acid (TCA) cycle. In humans, the NAD-dependent enzyme (IDH3) is a complex heterooctamer regulated by a host of metabolites. nih.govnih.gov Allosteric effectors such as ADP and citrate (B86180) act as activators. libretexts.org The binding of citrate to the allosteric site induces conformational changes that are transmitted to the active site, converting it to a conformation favorable for substrate binding. libretexts.org ADP enhances this activation. libretexts.org Conversely, ATP and NADH act as inhibitors, signaling a high-energy state within the cell. nih.govresearchgate.net

Post-translational modifications also play a crucial role in regulating IDH activity. nih.gov For instance, acetylation of specific lysine (B10760008) residues in both wild-type and mutant forms of cytosolic NADP-dependent IDH1 has been shown to decrease its catalytic efficiency. nih.govuniprot.org This modification represents a mechanism for fine-tuning the enzyme's function in response to the metabolic state. nih.govnih.gov

| Effector/Modification | Target Enzyme | Effect on Activity | Mechanism |

| ADP | Isocitrate Dehydrogenase (IDH3) | Activation | Allosteric activator, enhances citrate binding and conformational change. nih.govlibretexts.org |

| Citrate | Isocitrate Dehydrogenase (IDH3) | Activation | Allosteric activator, induces a favorable conformation for substrate binding. libretexts.org |

| ATP | Isocitrate Dehydrogenase (IDH3) | Inhibition | Allosteric inhibitor, signals high energy charge. nih.govresearchgate.net |

| NADH | Isocitrate Dehydrogenase (IDH3) | Inhibition | Competitive inhibitor with respect to NAD+, signals high energy charge. nih.govresearchgate.netnih.gov |

| Acetylation | Isocitrate Dehydrogenase (IDH1) | Inhibition | Reduces catalytic efficiency. nih.govuniprot.org |

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate (B1226380) cycle, which allows organisms to utilize two-carbon compounds for biosynthesis. jmb.or.kr As this pathway is absent in mammals, ICL is a potential target for antimicrobial agents. nih.gov The enzyme is inhibited by several metabolic analogues that mimic its substrate or intermediates. jmb.or.krnih.gov

Itaconic acid and oxalic acid are known inhibitors of ICL in the yeast Yarrowia lipolytica. mdpi.comtandfonline.com Itaconic acid, in particular, has been used to increase the production of isocitric acid by blocking its conversion through the glyoxylate shunt. mdpi.com 3-Nitropropionate is another potent inhibitor of ICL from various organisms, including the fungus Magnaporthe grisea and the bacterium Mycobacterium tuberculosis. jmb.or.krwgtn.ac.nz It acts as an analogue of the carbanion intermediate formed during the catalytic reaction. jmb.or.kr Other compounds, such as 3-bromopyruvate, also exhibit inhibitory effects on ICL. nih.gov

| Inhibitor | Target Organism/Enzyme | Type of Inhibition/Effect |

| Itaconic Acid | Yarrowia lipolytica ICL | Inhibitor, used to increase ICA production. mdpi.comtandfonline.com |

| Oxalic Acid | Yarrowia lipolytica ICL | Inhibitor. tandfonline.com |

| 3-Nitropropionate | Magnaporthe grisea ICL | Potent inhibitor with an IC50 of 11.0 µg/ml. jmb.or.kr |

| 3-Nitropropionate | Mycobacterium tuberculosis ICL | Covalent inactivation. wgtn.ac.nz |

| 3-Bromopyruvate | Mycobacterium tuberculosis ICL | Structural analogue inhibitor. nih.gov |

Allosteric Control and Post-Translational Modifications of Isocitrate Dehydrogenase

Transcriptional and Translational Control of Genes Involved in D-threo-Isocitrate Pathways

The long-term regulation of this compound metabolism is achieved through the control of the synthesis of relevant enzymes. This involves complex networks of transcription factors that respond to metabolic and environmental signals. researchgate.net

In Escherichia coli, the expression of the aceBAK operon, which encodes for isocitrate lyase (aceA) and isocitrate dehydrogenase kinase/phosphatase (aceK), is controlled by several transcription factors. researchgate.net IclR and ArcA act as repressors, while factors like FruR and IHF can activate transcription. researchgate.net Deletion of these repressors can lead to increased transcription of the glyoxylate shunt genes. researchgate.net

In yeast, the regulation is also intricate. When respiratory function is compromised, the expression of some TCA cycle genes, including those for isocitrate dehydrogenase (IDH1, IDH2), switches from the control of the Hap2,3,4,5p complex to the RTG genes (RTG1, RTG2, RTG3). nih.gov This "retrograde pathway" ensures a sufficient supply of alpha-ketoglutarate for biosynthesis. nih.gov Studies in Saccharomyces cerevisiae have identified a network of 23 transcription factors that control flux distributions, with most affecting the TCA cycle under specific conditions. embopress.org

Translational control, which governs the efficiency of mRNA translation into protein, is a key step in gene expression and is tightly regulated by signaling pathways that sense nutrients, energy status, and stress. nih.govnih.gov While specific examples directly linking translational control to this compound metabolism are less detailed, pathways like the mTOR pathway are known to be central regulators of protein synthesis in response to metabolic cues. nih.govpnas.org Given that the levels of enzymes like IDH and ICL are critical, it is plausible that their synthesis is also controlled at the translational level, allowing for rapid adjustments in enzyme concentration without altering transcription rates. tru.ca

Environmental and Nutritional Modulation of this compound Flux

The flow of metabolites through the pathways involving this compound is highly sensitive to the external nutritional and physical environment. Factors such as nutrient availability, pH, and oxygen levels can dramatically alter enzyme activities and metabolic outputs.

Nitrogen limitation is a well-documented condition that leads to the accumulation of citrate and isocitrate in various oleaginous microorganisms, such as the yeasts Yarrowia lipolytica and Lipomyces starkeyi. cdnsciencepub.comnih.govmdpi.com When the nitrogen source in the medium is depleted, the intracellular concentration of adenosine (B11128) monophosphate (AMP) decreases. frontiersin.orgnih.gov This drop in AMP levels leads to a reduction in the activity of NAD+-dependent isocitrate dehydrogenase, as AMP is an allosteric activator of this enzyme. nih.govfrontiersin.org The inhibition of NAD+-IDH slows down the TCA cycle, causing isocitrate and its isomer citrate to accumulate in the mitochondria. frontiersin.orgnih.gov This accumulated citrate is then transported to the cytoplasm, where it can be cleaved to provide acetyl-CoA for lipid biosynthesis, a characteristic feature of oleaginous yeasts. frontiersin.org The exhaustion of the nitrogen source is a key trigger that shifts the metabolism from cell proliferation towards lipid and organic acid accumulation. cdnsciencepub.com

The pH of the culture medium significantly affects the activity of enzymes involved in isocitrate metabolism and, consequently, the production of isocitric acid. For NAD+-dependent isocitrate dehydrogenase, a decrease in pH from 7.3 to 6.5 can greatly reduce the sigmoid (cooperative) dependence of the reaction rate on the isocitrate concentration, making the enzyme less sensitive to allosteric regulation. nih.gov In some systems, low pH can promote the production of metabolites derived from isocitrate's neomorphic reactions. acs.orgacs.org For isocitrate lyase from Phycomyces, the effect of metal ion cofactors is pH-dependent; at pH 7.3, both Mg2+ and Mn2+ are activators, but at pH 8.5, Mg2+ becomes an inhibitor. nih.gov In Yarrowia lipolytica, cultivation at pH values between 4.5 and 6.0 generally favors the accumulation of citric acids. mdpi.com

Aeration, or the level of dissolved oxygen, is another critical parameter. In Yarrowia lipolytica, increasing the aeration (measured as pO2) from a low level (5%) to a higher level (60%) can significantly boost the activity of key enzymes like aconitate hydratase and isocitrate lyase, leading to enhanced isocitric acid synthesis. mdpi.com However, extremely high aeration (80% pO2) can lead to a decrease in the activity of several TCA cycle enzymes, including NAD-ICDH. mdpi.com Optimal aeration is crucial for maximizing the production of desired metabolites by balancing the requirements of different metabolic pathways. nih.gov In rice, aeration has been shown to upregulate isocitrate dehydrogenase as part of an enhanced amino acid metabolism pathway. nih.gov

| Parameter | Effect on Enzyme/Pathway | Outcome |

| Low pH (e.g., 6.5) | Reduces allosteric behavior of NAD+-IDH. nih.gov | Alters regulatory sensitivity. |

| High pH (e.g., 8.5) | Can cause Mg2+ to act as an inhibitor for ICL. nih.gov | Modulates cofactor effects on ICL activity. |

| Low Aeration (5% pO2) | Low activity of TCA and glyoxylate cycle enzymes. mdpi.com | Low production of isocitric acid. mdpi.com |

| High Aeration (60% pO2) | Increased activity of aconitate hydratase, ICL, and NAD-ICDH. mdpi.com | Enhanced isocitric acid synthesis. mdpi.com |

| Very High Aeration (80% pO2) | Decreased activity of NAD-ICDH. mdpi.com | Reduced isocitric acid synthesis. mdpi.com |

Advanced Analytical Methodologies in D Threo Isocitric Acid Research

Enzymatic Assays for Specific D-threo-Isocitrate-Related Enzyme Activities

Enzymatic assays are fundamental in determining the activity of enzymes that interact with D-threo-isocitric acid. These assays provide insights into the metabolic flux and regulation of pathways involving this compound.

Spectrophotometric Methods for Isocitrate Dehydrogenase Activity

The activity of isocitrate dehydrogenase (IDH), the enzyme that catalyzes the oxidative decarboxylation of isocitrate, is commonly measured using spectrophotometric methods. asm.org This technique relies on the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH, which corresponds to the amount of this compound converted. r-biopharm.comr-biopharm.com The formation of NADPH is monitored by measuring the increase in absorbance at a wavelength of 340 nm. asm.orgr-biopharm.comr-biopharm.com This method is highly specific for this compound and can be adapted for both manual and automated processing. r-biopharm.com

Several commercially available kits utilize this principle for the quantitative determination of isocitrate dehydrogenase activity. assaygenie.com These assays are often based on the reduction of a tetrazolium salt, such as MTT, in a reaction coupled with NADPH. The resulting colored formazan (B1609692) product exhibits an absorption maximum at 565 nm, and the increase in absorbance is directly proportional to the enzyme's activity. assaygenie.com These methods are known for their speed, sensitivity, and suitability for high-throughput screening. assaygenie.com

| Parameter | Value | Reference |

| Wavelength for NADPH detection | 340 nm | asm.orgr-biopharm.comr-biopharm.com |

| Wavelength for MTT reduction detection | 565 nm | assaygenie.com |

| Linear Detection Range (Example) | 0.1 to 100 U/L | assaygenie.com |

Continuous Monitoring of Isocitrate Lyase Kinetics

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) shunt, which allows organisms to utilize fatty acids for growth. uniprot.org This enzyme catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate. uniprot.org The kinetics of this reaction can be monitored continuously using spectrophotometry. One common method involves coupling the formation of glyoxylate to a reaction with phenylhydrazine, which forms a product that can be detected at 324 nm. researchgate.net

Another approach involves coupling the reaction to lactate (B86563) dehydrogenase, which oxidizes NADH while reducing glyoxylate to glycolate. nih.gov The decrease in NADH concentration is then monitored at 340 nm. These continuous assays are crucial for studying the steady-state kinetics of isocitrate lyase and understanding its regulation. researchgate.netnih.gov

| Method | Principle | Detection Wavelength |

| Phenylhydrazine Coupling | Formation of glyoxylate-phenylhydrazone | 324 nm researchgate.net |

| Lactate Dehydrogenase Coupling | Oxidation of NADH | 340 nm nih.gov |

Chromatographic and Electrophoretic Techniques for this compound Analysis

Chromatographic and electrophoretic techniques are powerful tools for the separation, identification, and quantification of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) in Metabolic Studies

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids, including this compound, in metabolic studies. mdpi.comnih.gov In these studies, samples are often prepared by centrifugation to remove cells, followed by protein precipitation. nih.gov The resulting supernatant is then injected into the HPLC system. mdpi.com

Reversed-phase columns are commonly employed for the separation of isocitric acid and other organic acids. nih.gov Detection is typically achieved using a UV detector at a wavelength of 210 nm. nih.gov This method allows for the quantification of this compound and provides valuable information about metabolic pathways. mdpi.com

Capillary Electrophoresis and Isotachophoresis for Stereoisomer Resolution

The separation of stereoisomers, such as the different forms of isocitric acid, presents a significant analytical challenge. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose. future4200.comvtt.fi Chiral selectors, such as cyclodextrins or certain metal complexes, are often added to the background electrolyte to facilitate the separation of enantiomers. researchgate.netresearchgate.net The high efficiency of CE allows for the resolution of compounds with very small differences in their physicochemical properties. future4200.com

Capillary isotachophoresis (ITP) is another electromigration technique that can be used for the analysis of organic acids. mdpi.com In ITP, analytes are separated based on their electrophoretic mobility between a leading and a terminating electrolyte. mdpi.com This method has been shown to be effective for the rapid determination of organic acids in biological samples. mdpi.com

Metabolomics Approaches for this compound Profiling

Metabolomics provides a comprehensive analysis of the small-molecule metabolites present in a biological system. nih.gov This approach has been instrumental in identifying changes in the metabolic profile associated with various physiological and pathological states. researchgate.netfrontiersin.org Techniques such as ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify a wide range of metabolites, including this compound. mdpi.comfrontiersin.org

Metabolomic studies have revealed altered levels of this compound in various contexts. For instance, higher concentrations have been observed in the fast-twitch muscle of certain fish species and in the urine of patients with reversible cerebral vasoconstriction syndrome. mdpi.comresearchgate.net Conversely, reduced levels have been reported in the urine of individuals with lumbar disc herniation. frontiersin.org These findings highlight the potential of this compound as a biomarker and provide insights into the underlying biochemical pathways. nih.govresearchgate.netfrontiersin.org

| Analytical Platform | Application in this compound Research | Reference |

| UHPLC-MS/MS | Identification of metabolites in muscle tissue | mdpi.com |

| GC-MS | Profiling of urinary metabolites in disease states | frontiersin.org |

| ¹H-NMR and LC-MS/MS | Discovery of urine metabolomic signatures | researchgate.net |

Stable Isotope Tracing for Elucidating Metabolic Fluxes

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov By supplying cells or organisms with substrates labeled with stable isotopes, such as ¹³C, researchers can follow the incorporation of these isotopes into this compound and other metabolites. nih.govnih.gov This allows for the quantification of metabolic fluxes, which are the rates of conversion between metabolites, providing a dynamic view of cellular metabolism. nih.govrsc.org

The process involves introducing a labeled substrate, like ¹³C-glucose or ¹³C-glutamine, into a biological system. nih.gov As the labeled substrate is metabolized, the isotope is incorporated into various intermediates, including this compound within the tricarboxylic acid (TCA) cycle. rsc.orgwikipedia.org Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the isotopic labeling patterns in these metabolites. nih.govplos.org

Computational models are employed to interpret these labeling patterns and estimate the intracellular metabolic fluxes. plos.org This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), can reveal the relative activities of different metabolic pathways. nih.govplos.org For instance, it can distinguish between the forward flux through the TCA cycle and alternative pathways like the glyoxylate shunt, where isocitrate lyase acts on isocitrate. plos.orgfrontiersin.org

Research has utilized stable isotope tracing to investigate the metabolism of various organisms. For example, in Mycobacterium tuberculosis, ¹³C-MFA has been instrumental in understanding the role of isocitrate lyase, an enzyme that uses isocitrate as a substrate, particularly under different growth conditions. plos.orgnih.gov These studies have revealed that the flux through isocitrate lyase can be significantly altered depending on the growth rate, highlighting its importance in the metabolic adaptability of the organism. plos.org

| Organism/System | Labeled Substrate | Key Finding Related to Isocitrate Flux | Reference |

|---|---|---|---|

| Mycobacterium bovis BCG & M. tuberculosis | ¹³C-labeled glycerol (B35011) or sodium bicarbonate | Identified a novel pathway for pyruvate (B1213749) dissimilation (the GAS pathway) that involves the glyoxylate shunt and anapleurotic reactions, with increased flux through isocitrate lyase at slow growth rates. plos.org | plos.org |

| Escherichia coli | 14 parallel ¹³C labeling experiments | Demonstrated that integrating data from multiple tracer experiments improves the precision and resolution of metabolic flux estimates, including those in the TCA cycle and glyoxylate shunt. nih.gov | nih.gov |

| Cancer Cells | ¹³C-labeled substrates | ¹³C-MFA has become a primary technique to quantify intracellular fluxes, revealing how cancer cells reroute metabolic pathways like the TCA cycle to support proliferation. d-nb.info | d-nb.info |

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of this compound's role in biology requires the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. mdpi.comcreative-proteomics.com This integrative approach provides a more comprehensive picture than any single omics analysis alone by connecting changes in gene expression, protein levels, and metabolite concentrations. creative-proteomics.com

Transcriptomics reveals which genes related to this compound metabolism are active under specific conditions, while proteomics quantifies the corresponding protein levels. mdpi.comcreative-proteomics.com Metabolomics directly measures the concentration of this compound and other related small molecules, offering a snapshot of the metabolic state. rsc.orgcreative-proteomics.com

By combining these datasets, researchers can build more accurate models of metabolic networks and identify key regulatory points. creative-proteomics.com For example, an integrative analysis might reveal that under certain conditions, an increase in the transcript level of an enzyme in the TCA cycle corresponds with an increase in the protein level and a change in the concentration of this compound. mdpi.com Such correlations can help elucidate the functional consequences of genetic regulation on metabolic pathways. mdpi.comcreative-proteomics.com

Studies have successfully applied this integrated approach to understand complex biological processes. In research on the whiteleg shrimp (Litopenaeus vannamei), the integration of transcriptomics and metabolomics revealed that genes and metabolites of the TCA cycle, including isocitrate, were upregulated in slow-growing shrimp, suggesting disrupted energy metabolism. mdpi.com In another study on Monascus, an integrative analysis of metabolomics and transcriptomics showed that the biosynthesis of different pigments was linked to distinct metabolic pathways, with red pigment production being closely related to intracellular amino acids and central carbon metabolism. asm.org

| Organism/System | Omics Data Integrated | Key Insight Gained | Reference |

|---|---|---|---|

| Litopenaeus vannamei (Whiteleg Shrimp) | Transcriptomics, Metabolomics | Upregulation of TCA cycle-related genes and metabolites, including isocitrate, in the slow-growth group indicated inefficient energy utilization. mdpi.com | mdpi.com |

| Saccharomyces cerevisiae (Yeast) | Transcriptome, Proteome, Metabolome | Revealed growth-rate associated trends across all functional genomic levels and highlighted the extent of post-transcriptional control of metabolic fluxes. ebi.ac.uk | ebi.ac.uk |

| Monascus species | Metabolomics, Transcriptomics | Demonstrated that pigment diversity is regulated at both metabolomic and transcriptomic levels, with different primary and secondary metabolic pathways influencing the production of red, orange, and yellow pigments. asm.org | asm.org |

| Oral Squamous Cell Carcinoma | Metabolomics, Transcriptomics | Identified changes in metabolites like succinic acid and hypoxanthine, linked to gene expression data, as potential prognostic biomarkers. nih.gov | nih.gov |

Comparative Biochemistry and Physiological Significance of D Threo Isocitric Acid

D-threo-Isocitric Acid Metabolism Across Biological Kingdoms

This compound is centrally positioned in metabolism, connecting catabolic and anabolic pathways. Its processing varies significantly across different life forms, particularly between prokaryotes and eukaryotes, and it holds specific importance in the primary metabolism of plants and fungi.

The metabolism of this compound is a core component of the TCA cycle, which occurs in the cytoplasm of prokaryotes and the mitochondria of eukaryotes. smpdb.ca In both domains, it is synthesized from citrate (B86180) by the enzyme aconitase and is a substrate for isocitrate dehydrogenase (ICDH), which catalyzes its oxidative decarboxylation to alpha-ketoglutarate (B1197944). ebi.ac.ukcaldic.com

However, the nature of the ICDH enzyme often differs. Eukaryotes typically possess two forms of ICDH: an NAD⁺-dependent version (EC 1.1.1.41) that is allosterically regulated and found exclusively in the mitochondria, and an NADP⁺-dependent version (EC 1.1.1.42) that is non-allosteric and present in both the mitochondria and cytoplasm. expasy.orgenzyme-database.orgqmul.ac.uk In contrast, many bacteria predominantly utilize an NADP⁺-specific ICDH. caldic.com

A major metabolic divergence is the presence of the glyoxylate (B1226380) cycle in many prokaryotes, as well as in plants and fungi, but not in most animals. wikipedia.org This pathway serves as a bypass of the TCA cycle's decarboxylation steps. A key enzyme, isocitrate lyase (ICL), cleaves this compound directly into succinate (B1194679) and glyoxylate. wikipedia.org This allows organisms to utilize two-carbon compounds like acetate (B1210297) for the net synthesis of carbohydrates, a feat not possible through the TCA cycle alone. wikipedia.org The structure of ICL also shows domain-specific variations; for instance, eukaryotic ICL contains about 100 extra amino acids that help direct it to the glyoxysomes. wikipedia.org

| Feature | Prokaryotes | Eukaryotes |

|---|---|---|

| Location of TCA Cycle | Cytoplasm smpdb.ca | Mitochondria smpdb.ca |

| Predominant ICDH Cofactor | Often NADP⁺ caldic.com | Both NAD⁺ (mitochondrial, allosteric) and NADP⁺ (mitochondrial/cytoplasmic) enzyme-database.orgqmul.ac.uk |

| Glyoxylate Cycle | Present in many species wikipedia.org | Present in plants, fungi, and some invertebrates; absent in most vertebrates wikipedia.org |

| Key Glyoxylate Enzyme | Isocitrate Lyase (ICL) wikipedia.org | Isocitrate Lyase (ICL) in organisms with the cycle wikipedia.org |

In plants and fungi, this compound is not only a crucial component of the TCA cycle for energy production but also a key player in the glyoxylate cycle, which is vital for biosynthesis. wikipedia.org The glyoxylate cycle is particularly important during the germination of oil-rich seeds, where stored fats are converted into acetyl-CoA. The cycle then allows for the net conversion of this acetyl-CoA into four-carbon compounds like succinate, which can be used to synthesize glucose for the growing seedling. wikipedia.org

Certain fungi, particularly yeasts like Yarrowia lipolytica, are known to overproduce and secrete citric and isocitric acids under specific culture conditions, such as nitrogen limitation. ebi.ac.ukmdpi.commdpi.com The ratio of citric acid to this compound produced can be manipulated by altering fermentation conditions or through genetic engineering. mdpi.comresearchgate.netnih.gov For instance, inhibiting isocitrate lyase with compounds like itaconic acid can shift metabolism towards greater this compound accumulation. mdpi.comnih.gov Overexpression of genes like aconitate hydratase (ACO1) or citrate synthase (CIT1, CIT2) has also been shown to increase the yield of this compound. mdpi.comresearchgate.netnih.gov Recently, the fungus Talaromyces verruculosus was identified as an efficient producer of the rare erythro-isocitric acid isomer directly from cellulose. leibniz-hki.deacs.org

Variations in Eukaryotic and Prokaryotic Isocitrate Metabolism

This compound in Cellular Stress Response Mechanisms (Non-Human Organisms)

This compound is involved in helping organisms cope with various environmental challenges, primarily through its antioxidant properties and its role in metabolic adjustments.

Research has demonstrated the significant antioxidant capabilities of this compound. In studies using the unicellular protozoan Paramecium caudatum, this compound showed a protective effect against oxidative stress induced by hydrogen peroxide and heavy metals such as copper, lead, zinc, and cadmium. nih.govresearchgate.netscience.govscience.gov At concentrations up to 10 mM, it favorably influenced the survival of the infusorian cells under these toxic conditions. nih.govresearchgate.net Notably, the studies found that this compound was a more potent antioxidant than ascorbic acid in this experimental model. nih.govresearchgate.netscience.gov This protective action is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating cellular damage. nih.govresearchgate.net

| Stressor | Effective ICA Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 0.5 - 10 mM | Favorable influence on stressed cells; maximal effect at 10 mM. | nih.govresearchgate.net |

| Heavy Metals (Cu, Pb, Zn, Cd) | 0.5 - 10 mM | Favorable influence on stressed cells; maximal effect at 10 mM. | nih.govresearchgate.netscience.gov |

Organisms adapt to environmental stressors like nutrient limitation, temperature extremes, and salinity by remodeling their metabolic networks. This compound is often involved in these adaptations. For example, in the yeast Yarrowia lipolytica, limiting nitrogen in the growth medium is a key strategy to induce the overproduction and secretion of this compound. mdpi.commdpi.com

In plants, metabolic responses to stress can involve adjustments in the TCA cycle. A study on celery (Apium graveolens L.) subjected to heat stress showed a decrease in the levels of this compound and other TCA cycle metabolites, alongside the downregulation of related enzyme-encoding genes, indicating a significant shift in central carbon metabolism as part of the heat stress response. mdpi.com Similarly, in Medicago ruthenica sprouts under saline-alkali stress, metabolomic analysis revealed significant changes in key metabolic pathways, with this compound showing a highly significant positive correlation with isocitrate, suggesting its role in the plant's adaptation mechanism. frontiersin.org These changes reflect a reallocation of resources to produce compounds that help mitigate stress, such as osmolytes or antioxidants. frontiersin.org

Antioxidant Activities in Unicellular Organisms (e.g., Paramecium caudatum)

This compound as a Biochemical Marker and Chiral Building Block

Beyond its immediate metabolic roles, this compound has practical applications in analytical chemistry and chemical synthesis.

Its presence and concentration can serve as a biochemical marker for product authenticity. For instance, in the fruit juice industry, the ratio of citric acid to this compound is a standard measure to detect adulteration, particularly in citrus juices. ebi.ac.ukmdpi.comtandfonline.com An unusually high ratio may indicate that the juice has been diluted or otherwise altered. ebi.ac.uk

Furthermore, the specific stereochemistry of this compound makes it a valuable chiral building block for the synthesis of complex pharmaceutical products. mdpi.comtandfonline.compinpools.comresearchgate.netnih.gov Its two chiral centers and multiple functional groups provide a scaffold for creating optically pure molecules, which is often a requirement for drug efficacy. leibniz-hki.de While chemical synthesis produces an inseparable mixture of four stereoisomers, biotechnological production using microorganisms like Yarrowia lipolytica yields only the natural D-threo isomer, making it an exceptionally important source for these applications. mdpi.commdpi.comtandfonline.com

Applications in Authenticity and Quality Assessment of Food Products

This compound is a crucial marker in the food industry for verifying the authenticity and quality of various products, most notably fruit juices. ebi.ac.ukwikipedia.org Its concentration, often considered in relation to other organic acids, serves as a reliable indicator to detect economic adulteration, such as the illegal addition of sugar, water, or cheaper acids. pan.olsztyn.pl

The fundamental principle behind its use lies in the consistent and naturally occurring ratios of specific organic acids in genuine fruit juices. vulcanchem.com One of the most widely accepted parameters is the ratio of citric acid to this compound. pan.olsztyn.plnih.gov Since this compound is a structural isomer of citric acid and present in smaller, relatively constant amounts, an unusually high ratio can indicate the fraudulent addition of inexpensive citric acid to dilute the product or mask inferior quality. ebi.ac.ukwikipedia.orgvulcanchem.com For example, in authentic orange juice, the citric acid to D-isocitric acid ratio is typically below 130; a value exceeding this threshold is considered indicative of adulteration. ebi.ac.ukwikipedia.org

Regulatory bodies and industry associations, such as the Association of the Industry of Juices and Nectars from Fruits and Vegetables of the European Union (AIJN), have established reference values for this compound content in various juices to standardize quality control. pan.olsztyn.plnih.gov Deviations from these established ranges can signal adulteration. For instance, the low levels of D-isocitric acid in strawberry juice compared to black currant juice allow for the detection of adulteration of the latter with the former. pan.olsztyn.pl

The determination of this compound is performed using several analytical techniques. Enzymatic assays are specific and widely recommended. pan.olsztyn.plr-biopharm.com These methods typically involve the enzyme isocitrate dehydrogenase (ICDH), which catalyzes the conversion of this compound to α-ketoglutarate, with the corresponding reduction of NADP+ to NADPH. r-biopharm.com The amount of NADPH produced, measured spectrophotometrically, is directly proportional to the this compound concentration. r-biopharm.com Other methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed for the analysis of organic acids in fruit juices for authenticity testing. nih.govnih.govnih.govresearchgate.net

The following table summarizes the reference values for this compound in several types of authentic fruit juices as specified by the AIJN Code of Practice and other research.

| Fruit Juice | This compound Content (mg/L) | Citric Acid / D-Isocitric Acid Ratio |

|---|---|---|

| Orange Juice | 65–200 researchgate.net | <130 ebi.ac.ukwikipedia.orgresearchgate.net |

| Grapefruit Juice | 140–350 researchgate.net | N/A |

| Black Currant Juice | 160–500 pan.olsztyn.pl | N/A |

| Raspberry Juice | 60–220 pan.olsztyn.pl | N/A |

| Strawberry Juice | 30–90 pan.olsztyn.pl | N/A |

| Pomegranate Juice | 4–186 researchgate.net | N/A |

Utility in Organic Synthesis as a Chiral Precursor

The defined stereochemistry of this compound, which possesses two asymmetric carbon atoms, makes it a valuable chiral building block for organic synthesis. tandfonline.comchiroblock.comnih.govmdpi.com Chiral precursors are highly sought after in the pharmaceutical and chemical industries for the synthesis of complex, enantiomerically pure molecules, as the biological activity of many drugs is dependent on a specific stereoisomer. chiroblock.comnih.gov this compound, being a natural and readily available chiral molecule, offers an efficient starting point for introducing specific stereogenic centers into a target molecule. chiroblock.com

The commercial demand for this compound has grown due to its application as a useful chiral building block for pharmaceutical products. tandfonline.com One notable application is in the synthesis of antiviral drugs. For instance, its sister molecule, threo-isocitric acid, is utilized in the synthesis of the HIV protease inhibitor Darunavir, and this compound itself is marketed for such purposes. acs.org The presence of multiple functional groups—three carboxyl groups and one hydroxyl group—in a stereodefined arrangement allows for a variety of chemical transformations. researchgate.net

Often, this compound is used in the form of its lactone, (−)-isocitric acid lactone, which can be derived from the acid. This lactone serves as a stable and versatile intermediate. Stereoselective synthetic routes have been developed to produce this key intermediate. acs.org The availability of large quantities of enantiopure trimethyl (2R,3S)-isocitrate from biotechnological processes has further opened avenues for its use in creating new chiral entities for total synthesis and pharmaceutical research. researchgate.net

The use of naturally derived chiral building blocks like this compound is advantageous because they are sustainable and their metabolic pathways are often known, which can be beneficial in drug development. chiroblock.com Its potential extends to being a starting material for various other organic compounds and biofuels. nih.gov

The following table provides examples of synthetic applications of this compound and its derivatives.

| Starting Material | Target Molecule/Class | Significance |

|---|---|---|

| This compound | Pharmaceuticals (e.g., precursors for HIV medication like Darunavir) acs.org | Provides a key chiral core for complex, biologically active molecules. |

| (-)-Isocitric acid lactone | Chiral intermediates for total synthesis acs.org | Acts as a stable, versatile chiral synthon. |

| Trimethyl (2R,3S)-isocitrate | Novel chiral entities for pharmaceutical research researchgate.net | Enables the creation of new complex molecules with defined stereochemistry. |

| This compound | Precursor for biofuels nih.gov | Serves as a potential sustainable starting material for renewable energy sources. |

Emerging Research Areas and Future Directions in D Threo Isocitric Acid Studies

Synthetic Biology Approaches for Novel D-threo-Isocitric Acid Production Pathways

The industrial production of pure this compound is challenging due to the concurrent synthesis of its structural isomer, citric acid. ebi.ac.ukwikipedia.org Chemical synthesis methods often result in a mixture of all four stereoisomers, which are difficult to separate. nih.govmdpi.com Consequently, microbial fermentation, particularly using the yeast Yarrowia lipolytica, has become the preferred method as it produces the natural threo-Ds-isomer. nih.govmdpi.com Synthetic biology and metabolic engineering are at the forefront of optimizing this process, aiming to enhance yield, productivity, and selectivity.

Researchers are actively re-engineering the metabolic pathways of Y. lipolytica to channel carbon flux towards this compound. Key strategies include the overexpression of genes that promote its synthesis and the deletion of genes involved in competing pathways. A significant breakthrough involves the manipulation of mitochondrial transporters. Overexpression of the mitochondrial succinate (B1194679)–fumarate carrier (YlSfc1) was found to control isocitric acid efflux from the mitochondria, shifting the production ratio in favor of isocitric acid. researchgate.net To further enhance this effect, the gene for the primary citrate (B86180) mitochondrial carrier (YlYHM2) was inactivated, drastically increasing the isocitric acid to citric acid ratio. researchgate.net

Combining these transporter engineering strategies with other genetic modifications, such as the co-expression of adenosine (B11128) monophosphate deaminase (YlAMPD), has led to remarkable increases in production titers. researchgate.net Engineered strains have achieved this compound concentrations of up to 136.7 g/L in fed-batch fermentations, with a selectivity of 88.1%, the highest reported to date. researchgate.net These approaches demonstrate that replacing one mitochondrial transport system with another can be a powerful tool for switching metabolic output. researchgate.net

Table 1: Metabolic Engineering Strategies for Enhanced this compound Production in Yarrowia lipolytica

| Engineering Strategy | Target Gene(s) | Organism | Key Outcome | Reference |

|---|---|---|---|---|

| Overexpression of mitochondrial carrier | YlSfc1 (succinate-fumarate carrier) | Y. lipolytica | Inverted isocitric acid/citric acid ratio, increased production 4.0-fold (glucose) and 6.3-fold (glycerol). | researchgate.net |

| Transporter knockout | ΔYlYHM2 (citrate mitochondrial carrier) | Y. lipolytica | Combined with YlSfc1 overexpression, enhanced isocitric acid accumulation. | researchgate.net |

| Combined overexpression and knockout | Overexpression of YlSfc1 and YlAMPD; knockout of YlYHM2 | Y. lipolytica | Achieved 136.7 g/L of isocitric acid with 88.1% selectivity in large-scale cultivation. | researchgate.net |

| Overexpression of citrate synthase | cit1 and cit2 | Y. lipolytica | Increased isocitrate synthesis by 9.5 times (cit1) and 6.8 times (cit2) compared to the original strain. | frontiersin.org |

Structural and Mechanistic Enzymology of Understudied D-threo-Isocitrate-Related Enzymes (e.g., Isocitrate Epimerase)

While enzymes like isocitrate dehydrogenase are well-characterized due to their central role in the TCA cycle, other enzymes related to D-threo-isocitrate metabolism remain poorly understood. wikipedia.orgnih.gov A prime example is Isocitrate Epimerase (EC 5.1.2.6), an enzyme that catalyzes the reversible conversion between D-threo-isocitrate and its diastereomer, D-erythro-isocitrate (also known as L-alloisocitric acid). wikipedia.orgebi.ac.uk

This enzyme was first discovered in the fungus Penicillium purpurogenum, which was observed to accumulate large quantities of L-alloisocitric acid during fermentation. wikipedia.org Despite its discovery in 1982, isocitrate epimerase has not been heavily studied, and as of now, no crystal structure or detailed active site description is available. wikipedia.orgenzyme-database.org The lack of structural information hinders a deep understanding of its catalytic mechanism and substrate specificity. wikipedia.org

Future research in this area will likely focus on elucidating the three-dimensional structure of isocitrate epimerase through techniques like X-ray crystallography or cryo-electron microscopy. Understanding its structure could reveal key catalytic residues and provide insights into the epimerization reaction. Comparative structural analysis with homologous enzymes, such as IDS epimerase, could also offer clues about its mechanism. nih.gov A thorough kinetic and mechanistic characterization of isocitrate epimerase is essential for its potential application in synthetic biology, where it could be used to produce specific, rare stereoisomers of isocitric acid. acs.org

Exploration of this compound's Role in Non-Canonical Metabolic Pathways

This compound is primarily known as an intermediate in the canonical TCA cycle. frontiersin.org However, emerging research is exploring its involvement in alternative, or non-canonical, metabolic routes. One such pathway is the glyoxylate (B1226380) cycle, an anabolic pathway that allows organisms to use two-carbon compounds like acetyl-CoA for growth. frontiersin.org In this cycle, isocitrate is cleaved by isocitrate lyase into succinate and glyoxylate, bypassing the decarboxylation steps of the TCA cycle. frontiersin.org This pathway is crucial for bacteria, fungi, and plants but is also being investigated for its potential applications in engineered microbial systems for producing valuable chemicals. frontiersin.org